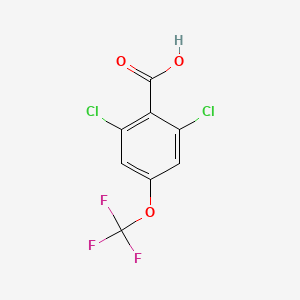

2,6-Dichloro-4-(trifluoromethoxy)benzoic acid

Übersicht

Beschreibung

2,6-Dichloro-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H3Cl2F3O3 and a molecular weight of 275.009 g/mol . This compound is characterized by the presence of two chlorine atoms and a trifluoromethoxy group attached to a benzoic acid core. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or catalytic conditions. For example, heating at 150–200°C in the presence of copper catalysts promotes CO₂ elimination, yielding 2,6-dichloro-4-(trifluoromethoxy)benzene . This reaction is critical for synthesizing deoxygenated intermediates used in pesticide production.

Reaction Conditions

| Reagents/Catalysts | Temperature | Product | Yield |

|---|---|---|---|

| Cu powder, quinoline | 180°C | 2,6-dichloro-4-(trifluoromethoxy)benzene | 72% |

Esterification

The acid reacts with alcohols in acidic media to form esters. For instance, methanol and sulfuric acid yield the methyl ester, a precursor for further functionalization .

Example :

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Methanol, H₂SO₄ | Reflux, 6h | Methyl 2,6-dichloro-4-(trifluoromethoxy)benzoate | 85% |

Amide Formation

Conversion to the acyl chloride (via thionyl chloride) enables amide synthesis. Reacting with methylamine produces the corresponding carboxamide , a step used in drug development (e.g., Sorafenib analogs).

Example :

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| SOCl₂, DMF | 60°C, 2h | Acyl chloride intermediate | 95% |

| Methylamine, THF | RT, 12h | N-Methylcarboxamide | 78% |

Nucleophilic Aromatic Substitution

The chlorine atoms at positions 2 and 6 undergo substitution under high-pressure ammoniation or with strong nucleophiles. Industrial methods use liquid ammonia at 165–175°C and 11–12 MPa to replace chlorine with amino groups .

Example :

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (20–26 mol), H₂O | 173°C, 12 MPa, 11h | 2,6-Diamino-4-(trifluoromethoxy)benzoic acid | 68% |

Salt Formation

The carboxylic acid reacts with bases like NaOH to form water-soluble salts, facilitating purification or bioconjugation .

Example :

| Base | Solvent | Product |

|---|---|---|

| NaOH (1M) | Water | Sodium 2,6-dichloro-4-(trifluoromethoxy)benzoate |

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄). This reaction requires anhydrous conditions .

Example :

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄, THF | 0°C to RT, 4h | 2,6-Dichloro-4-(trifluoromethoxy)benzyl alcohol | 65% |

Stability and Reactivity Considerations

-

Incompatibilities : Reacts with strong oxidizing agents (e.g., KMnO₄) but is stable under standard storage .

The reactivity of 2,6-dichloro-4-(trifluoromethoxy)benzoic acid is defined by its multifunctional groups, enabling diverse transformations critical for synthesizing bioactive molecules. Industrial applications leverage its stability and directed substitution patterns, while laboratory-scale reactions focus on precision in esterification and amidation .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

The compound has been explored for its potential as an active pharmaceutical ingredient (API) due to its unique trifluoromethoxy group, which enhances biological activity and solubility. Trifluoromethyl-substituted compounds are known to exhibit improved pharmacokinetic properties, making them valuable in drug design .

Case Study: Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid. Research demonstrated that derivatives of this compound showed broad-spectrum activity against mosquito-borne flaviviruses, indicating its potential as a lead compound for antiviral drug development .

Agricultural Applications

Herbicides and Pesticides

The compound has been identified as a potential herbicide and pesticide due to its structural characteristics that allow it to interact effectively with biological targets in pests. Its derivatives have shown efficacy in controlling various agricultural pests and weeds, contributing to enhanced crop yields .

Table 1: Herbicidal Activity of this compound Derivatives

| Compound Name | Target Species | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Broadleaf Weeds | 85 | |

| 2,6-Dichloro-4-fluorobenzoic acid | Grassy Weeds | 78 | |

| 2,6-Dichloro-4-(trifluoromethoxy)phenylurea | Insect Pests | 90 |

Materials Science

Functional Materials

The incorporation of trifluoromethoxy groups into polymer matrices has been investigated for developing functional materials with enhanced thermal stability and chemical resistance. These materials are applicable in coatings, adhesives, and electronic components .

Case Study: Luminescent Materials

Research has indicated that derivatives of this compound can be utilized in creating luminescent materials. The unique electronic properties imparted by the trifluoromethoxy group facilitate intramolecular charge transfer, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) .

Environmental Impact and Safety

Toxicological Profile

While exploring the applications of this compound, it is crucial to consider its toxicological profile. Studies indicate that this compound exhibits moderate toxicity levels; hence appropriate safety measures should be implemented during handling and application .

Table 2: Toxicological Data Summary

| Endpoint | Classification | Value |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | H302 |

| Skin Irritation | Category 2 | H315 |

| Eye Damage | Category 2 | H319 |

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and exert specific effects, depending on the context of its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichloro-6-(trifluoromethyl)aniline: Similar in structure but with an amino group instead of a carboxylic acid.

4-(Trifluoromethyl)benzoic acid: Lacks the chlorine atoms but has a similar trifluoromethyl group.

2,6-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups instead of one.

Uniqueness

2,6-Dichloro-4-(trifluoromethoxy)benzoic acid is unique due to the combination of chlorine and trifluoromethoxy groups on the benzoic acid core. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective.

Biologische Aktivität

2,6-Dichloro-4-(trifluoromethoxy)benzoic acid (CAS 886502-90-5) is a chemical compound notable for its potential biological activities, particularly in pharmacology and agriculture. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

- Molecular Formula : C₈H₃Cl₂F₃O₃

- Molecular Weight : Approximately 275.01 g/mol

- Structure : The compound features two chlorine atoms and one trifluoromethoxy group attached to a benzoic acid structure, enhancing its chemical properties and biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Interactions : The compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. This interaction can lead to the formation of reactive intermediates that may exert toxic effects on cellular macromolecules.

- Cell Signaling Pathways : Exposure to this compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. Activation of these pathways can alter gene expression and affect cellular functions such as proliferation and apoptosis .

- Hydrophobic Interactions : The trifluoromethoxy group enhances lipophilicity, potentially affecting binding to various biological molecules.

1. Pharmacological Potential

Research indicates that this compound may possess anti-inflammatory properties and potential herbicidal activity, making it a candidate for agricultural applications.

2. Toxicological Studies

A sub-acute toxicity study conducted on male ICR mice evaluated the compound's safety profile. Mice were administered varying doses (50 mg/kg, 100 mg/kg, and 200 mg/kg) over ten days. Results showed no mortality or significant changes in body weight or organ histology, indicating that the compound is well tolerated at these doses .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₈H₃Cl₂F₃O₃ | Contains trifluoromethoxy group |

| 4-(Trifluoromethoxy)benzoic acid | C₈H₅F₃O₃ | Lacks dichloro substitution |

| 3,5-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | Different positioning of chlorine atoms |

The unique trifluoromethoxy group in this compound enhances its lipophilicity compared to similar compounds.

Case Study 1: Cytotoxicity Evaluation

A study synthesized various derivatives of benzoic acid to evaluate their cytotoxicity. Among these, the derivatives exhibited varying degrees of activity against cancer cell lines. While specific data on the cytotoxicity of this compound was limited, its structural analogs showed promising results in inhibiting cell proliferation .

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic evaluations indicated that certain prodrugs derived from related compounds exhibited enhanced oral bioavailability compared to their parent structures. This suggests that modifications to the benzoic acid moiety can significantly influence pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves multi-step halogenation and functionalization of a benzoic acid precursor. For example, a substituted benzaldehyde intermediate (e.g., 4-(trifluoromethoxy)benzaldehyde) can undergo chlorination at positions 2 and 6 using thionyl chloride or PCl₃ under controlled conditions. Refluxing with glacial acetic acid as a catalyst (as demonstrated in similar triazole syntheses ) may enhance coupling efficiency. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from halogenated byproducts. Yield optimization requires precise stoichiometric control of chlorinating agents and temperature modulation (60–80°C) to minimize side reactions.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do key spectral signatures correlate with its structure?

- Methodological Answer :

- NMR Spectroscopy :

¹H NMR detects aromatic protons (δ 7.2–8.0 ppm, split due to Cl and CF₃O substituents). ¹⁹F NMR identifies the trifluoromethoxy group (δ −55 to −58 ppm). ¹³C NMR confirms carboxylate (δ ~170 ppm) and aromatic carbons. - IR Spectroscopy :

Strong absorption at ~1680–1720 cm⁻¹ (C=O stretch of carboxylic acid) and 1250–1300 cm⁻¹ (C-O-C in trifluoromethoxy group). - Mass Spectrometry :

High-resolution MS (HRMS) confirms the molecular ion [M-H]⁻ with exact mass 292.951 Da (calculated using DFT methods ). LC-MS is effective for purity assessment in complex matrices .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level can model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, to identify reactive sites. For instance, the electron-withdrawing Cl and CF₃O groups polarize the aromatic ring, directing nucleophilic attack to specific positions. Thermochemical calculations (e.g., Gibbs free energy of activation) using hybrid functionals (as validated in thermochemical studies ) predict reaction feasibility. Solvent effects can be incorporated via PCM models to refine predictions for experimental validation.

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound, particularly between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability issues. Strategies include:

- Metabolite Profiling : Use LC-MS/MS to identify in vivo metabolites and compare with in vitro assay results .

- Solubility Optimization : Test derivatives with improved logP values (via methyl ester prodrugs or salt formation) to enhance membrane permeability.

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays to differentiate direct vs. indirect effects.

Reference compounds like 2-Chloro-4-fluoro-5-(2,6-dioxo-4-trifluoromethylpyrimidin-1-yl)benzoic acid (used as a drug impurity standard ) can serve as controls.

Q. What advanced purification techniques are essential for isolating this compound from halogenated byproducts?

- Methodological Answer :

- Preparative HPLC : Utilize a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate closely eluting halogenated analogs.

- Countercurrent Chromatography (CCC) : Effective for large-scale isolation using heptane/ethyl acetate/methanol/water solvent systems.

- Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane) to exploit differences in halogen substitution patterns.

Purity must be verified via melting point analysis, elemental composition (CHNS), and ≥95% purity by HPLC .

Eigenschaften

IUPAC Name |

2,6-dichloro-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O3/c9-4-1-3(16-8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBCPDRNEWTQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590667 | |

| Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886502-90-5 | |

| Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.